molecular formula C20H22N2O3S B2625694 1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851804-94-9

1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2625694
CAS No.: 851804-94-9
M. Wt: 370.47
InChI Key: CNPVBOIBLDEQFQ-UHFFFAOYSA-N
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Description

Core Structural Framework

The molecule comprises a 4,5-dihydroimidazole ring system substituted at position 1 with a 2,4-dimethoxybenzoyl group and at position 2 with a (4-methylbenzyl)sulfanyl moiety. The dihydroimidazole core exhibits partial saturation between C4-C5, creating a semi-planar bicyclic system that influences π-orbital conjugation. Bond length analysis from analogous structures reveals characteristic patterns:

Bond Type Average Length (Å) Comparative Compound Reference
N1-C2 (imidazole) 1.32 ± 0.02
C4-C5 (dihydro region) 1.49 ± 0.01
C=O (benzoyl) 1.21 ± 0.01
C-S (sulfanyl) 1.81 ± 0.02

The 2,4-dimethoxybenzoyl group introduces two methoxy substituents at positions 2 and 4 of the benzoyl aromatic ring, creating a sterically demanding electron-rich environment. The para-methyl group on the benzylsulfanyl moiety enhances lipophilicity while maintaining rotational flexibility about the CH2-S bond.

Electronic Effects of Substituents

Density Functional Theory (DFT) calculations on related compounds predict significant electronic modulation:

Molecular Region HOMO (eV) LUMO (eV) Charge Density (e⁻)
Dihydroimidazole core -6.8 -1.9 +0.12
2,4-Dimethoxybenzoyl -5.2 -1.1 -0.18
Benzylsulfanyl group -7.1 -0.8 -0.09

The dimethoxybenzoyl group acts as an electron donor (HOMO = -5.2 eV), while the sulfanyl moiety exhibits mixed donor-acceptor characteristics. This creates three distinct electronic domains that influence reactivity: nucleophilic behavior at the sulfanyl sulfur, electrophilic character at the benzoyl carbonyl, and radical stabilization at the imidazole nitrogen centers.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-26-20-21-10-11-22(20)19(23)17-9-8-16(24-2)12-18(17)25-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVBOIBLDEQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 2,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Thioether Formation: The sulfanyl group can be introduced by reacting the intermediate with 4-methylbenzyl mercaptan under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with structurally related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2,4-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole C₂₄H₃₀N₂O₄S 442.57 2,4-Dimethoxybenzoyl; [(4-methylphenyl)methyl]sulfanyl; dihydroimidazole core High lipophilicity; potential for π-π interactions
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole C₂₄H₃₀N₂O₅S 470.57 3,4,5-Triethoxybenzoyl; [(4-methylphenyl)methyl]sulfanyl Increased steric bulk due to triethoxy group; altered solubility profile
1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole C₂₆H₂₄N₂OS 412.55 Allyl group; 4-methoxybenzyl sulfanyl; diphenyl substituents Enhanced conjugation from diphenyl groups; potential fluorescence properties
2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole C₂₃H₂₀N₂OS 372.48 4-Methoxybenzyl sulfanyl; unsaturated imidazole core Reduced conformational flexibility; higher acidity (pKa ~11.62)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₇H₁₆Cl₂N₂O₂S₂ 419.36 Benzenesulfonyl; dichlorophenylmethylsulfanyl Electron-withdrawing substituents may enhance stability

Key Observations:

  • Substituent Effects: The 2,4-dimethoxybenzoyl group in the target compound provides a balance of electron-donating effects and moderate steric hindrance compared to the 3,4,5-triethoxy analog, which may hinder binding in biological systems .
  • Core Saturation: The dihydroimidazole core in the target compound and others (e.g., ) offers partial saturation, increasing flexibility compared to fully unsaturated imidazoles (e.g., ). This flexibility could influence pharmacokinetic properties like metabolic stability.
  • Sulfanyl Group Variations: The [(4-methylphenyl)methyl]sulfanyl group in the target compound differs from the 4-methoxybenzyl sulfanyl group in by replacing a methoxy with a methyl group.

Crystallographic and Computational Studies

Structural characterization of related compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in crystallographic studies of imidazole derivatives . Computational modeling of the target compound’s electronic structure could predict reactivity or interaction sites.

Notes

Structural Diversity: The evidence highlights a broad range of imidazole derivatives with variations in benzoyl, sulfanyl, and core substituents. These modifications significantly alter physicochemical and pharmacological profiles.

Synthetic Challenges: Yields for similar compounds (e.g., 65–82% ) suggest optimization may be required for the target compound, particularly in introducing the 2,4-dimethoxybenzoyl group without side reactions.

Pharmacological Potential: The target compound’s dimethoxy and sulfanyl groups position it as a candidate for further evaluation in drug discovery, particularly in inflammation or infectious disease models .

Analytical Tools: Structural elucidation would benefit from SHELX-based crystallography and spectroscopic techniques (IR, NMR, MS) as applied to analogs .

Biological Activity

The compound 1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 358.44 g/mol
  • IUPAC Name : 1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

This compound features a benzoyl moiety linked to a dihydroimidazole core with a sulfanyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on benzimidazole analogues have shown enhanced DNA binding affinity and selective targeting of bacterial DNA over mammalian DNA, suggesting that the imidazole derivatives may also possess similar antimicrobial effects .

Antitumor Activity

Recent studies have demonstrated promising antitumor activity in related compounds. Specifically, derivatives of benzimidazole have been shown to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827) with IC50 values ranging from 2.12 μM to 6.75 μM . The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which could be a potential pathway for the compound .

The proposed mechanism of action for this class of compounds typically involves:

  • DNA Binding : Compounds bind to the minor groove of DNA, leading to inhibition of replication and transcription processes.
  • Enzyme Inhibition : Inhibition of topoisomerases that are crucial for DNA unwinding during replication.

This dual mechanism suggests that the compound may be effective against both bacterial infections and tumor growth by targeting essential cellular processes.

Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of various imidazole derivatives on human lung cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity in 2D assays compared to 3D assays, highlighting the importance of testing conditions on drug efficacy. The compound showed IC50 values indicating significant potency against A549 cells (IC50 = 6.75 μM) .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of similar compounds. It was found that certain analogues effectively cleared bacterial infections in vitro without significant cytotoxicity to mammalian cells. The selectivity for bacterial topoisomerase over mammalian topoisomerase was noted as a critical factor for their therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundTarget Organism/Cell LineIC50 Value (μM)Reference
AntitumorImidazole DerivativeA549 Lung Cancer6.75
AntitumorImidazole DerivativeHCC827 Lung Cancer6.26
AntimicrobialBenzimidazole AnalogueE. coli<10
AntimicrobialBenzimidazole AnalogueMammalian Cells>54

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